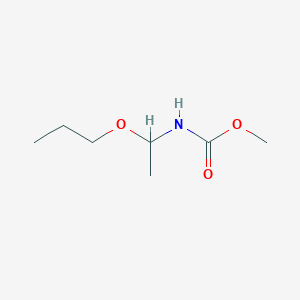
Methyl (1-propoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-propoxyethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial applications, including pharmaceuticals, agriculture, and polymer production. This compound is known for its stability and versatility, making it a valuable chemical in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (1-propoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 1-propoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures, producing the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-propoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding alcohol and carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-propoxyethanol and carbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (1-propoxyethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as a protective group for amines in peptide synthesis.
Medicine: Investigated for its role in drug design and as a potential prodrug to enhance bioavailability and stability of therapeutic agents.
Mecanismo De Acción
The mechanism of action of methyl (1-propoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a stable carbamoyl-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve signal transmission. The compound’s ability to penetrate cell membranes and its stability contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Similar structure but with an ethyl group instead of a propoxyethyl group.
Methyl carbamate: Simplest carbamate with a methyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness
Methyl (1-propoxyethyl)carbamate is unique due to its specific propoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other carbamates may not be as effective .
Propiedades
Número CAS |
185148-81-6 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
methyl N-(1-propoxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-4-5-11-6(2)8-7(9)10-3/h6H,4-5H2,1-3H3,(H,8,9) |
Clave InChI |
OCARNYDMVLJWIR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


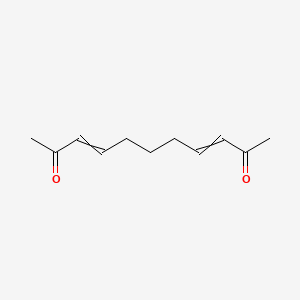
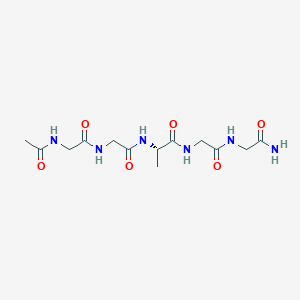
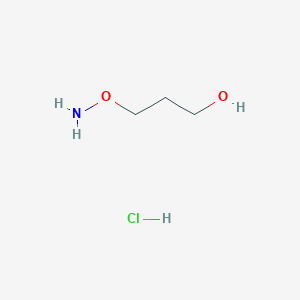
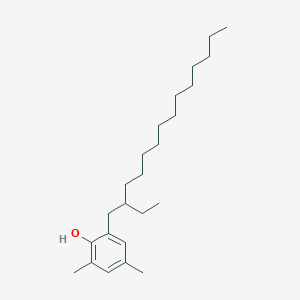
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
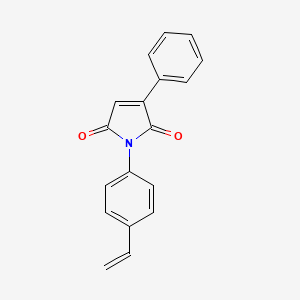
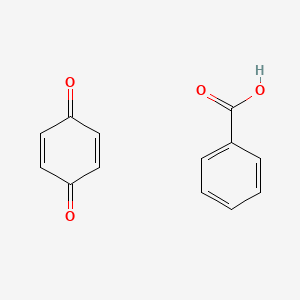
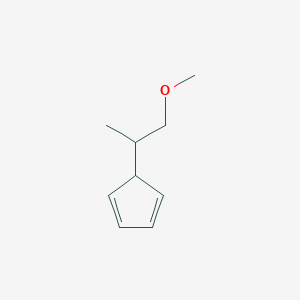
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
